5,5,5-Trifluoro-4-oxopentanoic acid

Übersicht

Beschreibung

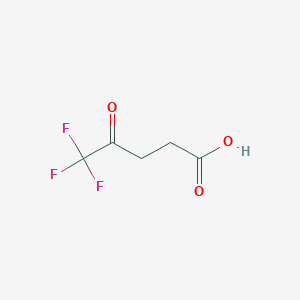

5,5,5-Trifluoro-4-oxopentanoic acid is a fluorinated organic compound with the molecular formula C5H5F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, with a ketone functional group at the fourth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5,5,5-Trifluoro-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with levulinic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5,5,5-Trifluoro-4-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Products may include carboxylic acids or esters.

Reduction: The primary product is 5,5,5-trifluoro-4-hydroxypentanoic acid.

Substitution: Depending on the substituent, products can vary widely, including ethers, amines, or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Versatile Building Block

5,5,5-Trifluoro-4-oxopentanoic acid serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives and complex molecules through reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Forming amides with amines.

- Condensation Reactions : Participating in reactions to form larger cyclic or acyclic compounds.

These transformations make it valuable in designing new compounds with tailored properties for specific applications.

Medicinal Chemistry

Biological Activity

Research indicates that this compound exhibits notable biological activities. Notably:

- Anti-inflammatory Properties : Derivatives of this compound have shown selectivity towards cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory agents.

- Antimicrobial Activity : The compound demonstrates inhibitory effects against certain bacterial and fungal strains, indicating its potential in developing antimicrobial agents.

Material Science

Novel Materials Development

The unique properties of this compound make it a candidate for developing novel materials. Its high polarity and potential for hydrogen bonding due to the presence of both carboxylic acid and keto functionalities allow it to be explored in:

- Polymer Chemistry : As a monomer for synthesizing fluorinated polymers with enhanced thermal and chemical stability.

- Coatings and Adhesives : Its fluorine content can improve the hydrophobicity and durability of coatings.

Case Studies

-

Synthesis of COX Inhibitors

A study explored the synthesis of 2'-trifluoromethyl analogs of indomethacin using this compound. These analogs demonstrated selective inhibition of COX-2 enzymes, highlighting their potential as anti-inflammatory drugs . -

Antimicrobial Research

Investigations into the antimicrobial properties of this compound revealed its effectiveness against specific strains of bacteria and fungi. This suggests its utility in pharmaceutical formulations aimed at treating infections. -

Fluorinated Polymers Development

Research focused on incorporating this compound into polymer matrices demonstrated improved chemical resistance and mechanical properties in fluorinated polymers. This opens avenues for applications in protective coatings and advanced materials .

Wirkmechanismus

The mechanism by which 5,5,5-Trifluoro-4-oxopentanoic acid exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its binding affinity and specificity for certain biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,5,5-Trifluoro-2-oxopentanoic acid: Similar structure but with the ketone group at the second carbon.

5,5,5-Trifluoro-3-oxopentanoic acid: Ketone group at the third carbon.

5,5,5-Trifluoro-4-hydroxypentanoic acid: Hydroxyl group instead of the ketone.

Uniqueness

5,5,5-Trifluoro-4-oxopentanoic acid is unique due to the specific positioning of the ketone group at the fourth carbon, which influences its reactivity and interaction with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in the synthesis of compounds with enhanced stability and bioactivity.

Biologische Aktivität

5,5,5-Trifluoro-4-oxopentanoic acid (CAS No. 684-76-4) is an organofluorine compound with significant biological implications due to its structural properties and reactivity. This compound is characterized by the presence of three fluorine atoms and a keto group, which contribute to its unique biological activity. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 170.09 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(O)CCC(=O)C(F)(F)F

Enzymatic Interactions

Research indicates that this compound acts as a substrate for various enzymes involved in amino acid metabolism. One notable study demonstrated its conversion into (2S)-5,5,5-trifluoroleucine via enzymatic transamination using Alcaligenes faecalis, showcasing its potential as a building block for biologically active peptides . The compound's trifluoromethyl group enhances its binding affinity and specificity towards certain enzymes.

Neuropharmacological Effects

The compound's structural similarity to neurotransmitter precursors suggests potential neuropharmacological applications. For instance, it has been suggested that derivatives of 4-oxopentanoic acids can inhibit GABA aminotransferase (GABA-AT), an enzyme critical in GABA metabolism . This inhibition could lead to increased GABA levels in the brain, which is beneficial for treating neurological disorders such as epilepsy and anxiety.

Case Studies and Research Findings

- GABA Aminotransferase Inhibition : A study explored the mechanism of inactivation of GABA-AT by compounds similar to this compound. It was found that these compounds could significantly increase GABA concentrations in the brain, providing insights into their potential as anticonvulsants .

- Anticonvulsant Properties : In animal models, compounds derived from 4-oxopentanoic acids exhibited anticonvulsant properties comparable to established medications like vigabatrin. This suggests that this compound may serve as a lead compound for developing new treatments for seizure disorders .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical storage and handling protocols for 5,5,5-Trifluoro-4-oxopentanoic acid to ensure experimental integrity?

- Methodological Answer: The compound should be stored under refrigeration (2–8°C) and transported with ice packs to minimize thermal degradation. Its trifluoromethyl and ketone groups make it sensitive to hydrolysis, so anhydrous conditions are recommended during use. Storage stability tests under varying temperatures (e.g., 25°C vs. 4°C) should be conducted to validate shelf life .

Q. How can researchers verify the purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer:

- NMR Analysis: Use NMR to confirm the presence of the trifluoromethyl group (δ ~ -60 to -70 ppm). NMR can identify the ketone proton (δ 2.5–3.5 ppm).

- LC-MS: Employ reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid) for separation. MS in negative ion mode enhances detection of the deprotonated [M-H] ion (m/z 170.09).

- Reference Standards: Cross-validate against certified reference materials (CRMs) when available .

Advanced Research Questions

Q. What synthetic strategies mitigate side reactions (e.g., decarboxylation or CF group hydrolysis) during derivatization of this compound?

- Methodological Answer:

- Temperature Control: Conduct reactions below 0°C to suppress decarboxylation.

- Protecting Groups: Use silylating agents (e.g., TMSCl) to protect the ketone, reducing unwanted nucleophilic attack on the CF group.

- Catalysis: Organocatalysts like DMAP (4-dimethylaminopyridine) improve acylation efficiency in esterification reactions.

- Work-Up: Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate products from hydrolyzed byproducts .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in enzymatic or abiotic redox systems?

- Methodological Answer: The strong electron-withdrawing nature of the CF group increases the electrophilicity of the adjacent ketone, accelerating nucleophilic additions (e.g., in Schiff base formation). However, steric hindrance from CF may reduce enzyme-binding efficiency in biocatalytic studies. To assess this:

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., 4-oxopentanoic acid).

- Computational Modeling: Use DFT calculations to map electrostatic potential surfaces and identify steric clashes in enzyme active sites .

Q. What are the challenges in quantifying trace-level this compound in biological matrices, and how can they be addressed?

- Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from proteins and lipids.

- Matrix Effects: Employ isotope-labeled internal standards (e.g., -labeled analogs) to correct for ion suppression in LC-MS/MS.

- Detection Limits: Optimize MRM transitions (e.g., m/z 170 → 127 for quantification) and validate with spiked recovery experiments (80–120% acceptable range) .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point) of this compound across literature sources?

- Methodological Answer:

- Source Validation: Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST Chemistry WebBook).

- Experimental Replication: Measure properties using standardized methods (e.g., ASTM distillation for boiling point).

- Error Analysis: Compare purity levels across studies; impurities like residual solvents can significantly alter observed properties .

Q. Experimental Design Considerations

Q. What in silico tools are effective for predicting the environmental fate or toxicity of this compound?

- Methodological Answer:

- QSAR Models: Use EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC for fish).

- Molecular Dynamics: Simulate interactions with biological membranes to assess bioaccumulation potential.

- Limitations: Validate predictions with experimental data (e.g., OECD 301F biodegradation tests) due to fluorinated compounds’ unique behavior .

Eigenschaften

IUPAC Name |

5,5,5-trifluoro-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYJVMZMNMXMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608531 | |

| Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-76-4 | |

| Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.